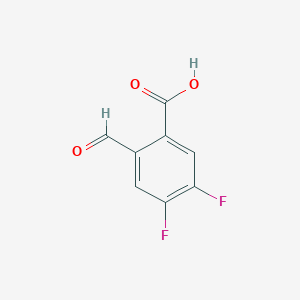
3-(2-Isopropylphenyl)propan-1-ol
描述
准备方法
Synthetic Routes and Reaction Conditions
3-(2-Isopropylphenyl)propan-1-ol can be synthesized through the selective oxidation of cumene. One common method involves the use of activated carbon-supported catalysts, such as Co1.5PW12O40, in the presence of hydrogen peroxide (H2O2) and carbon dioxide (CO2). This reaction typically occurs under mild conditions, with temperatures ranging from 353 to 393 K and pressures between 100 to 600 kPa .
Industrial Production Methods
Industrial production of cumene-propanol often involves the oxidation of cumene hydroperoxide, a by-product in the production of propylene oxide. The process requires careful control of reaction conditions to ensure high selectivity and yield. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is preferred to minimize waste and improve safety .
化学反应分析
Types of Reactions
3-(2-Isopropylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetophenone and other oxygen-containing compounds.
Reduction: Reduction reactions can convert cumene-propanol to cumene.
Substitution: The hydroxyl group in cumene-propanol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and activated carbon-supported catalysts are commonly used for the oxidation of cumene-propanol
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of cumene-propanol.
Substitution: Substitution reactions often require acidic or basic catalysts, depending on the desired product.
Major Products Formed
Oxidation: Acetophenone and other oxygenated compounds.
Reduction: Cumene.
Substitution: Various substituted phenylpropanols, depending on the reagents used.
科学研究应用
3-(2-Isopropylphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, cosmetics, and other consumer products due to its pleasant odor and stability
作用机制
The mechanism of action of cumene-propanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, cumene-propanol undergoes a radical-mediated process where it forms cumene hydroperoxide, which then decomposes to produce acetophenone and other products. The presence of catalysts, such as Co1.5PW12O40, enhances the efficiency of these reactions by facilitating the formation and stabilization of reactive intermediates .
相似化合物的比较
Similar Compounds
Cumene (isopropylbenzene): A precursor to cumene-propanol, used in the production of phenol and acetone.
Acetophenone: A major oxidation product of cumene-propanol, used in the manufacture of fragrances and pharmaceuticals.
Cumene hydroperoxide: An intermediate in the oxidation of cumene to cumene-propanol and acetophenone.
Uniqueness
3-(2-Isopropylphenyl)propan-1-ol is unique due to its secondary alcohol structure, which imparts distinct chemical reactivity compared to its precursors and oxidation products. Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in organic synthesis and industrial applications .
属性
IUPAC Name |
3-(2-propan-2-ylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(2)12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8,10,13H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLKPNXDYJKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8012676.png)













